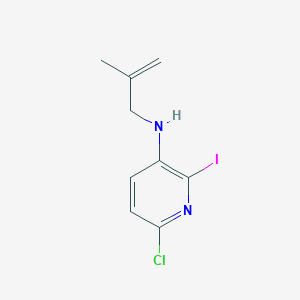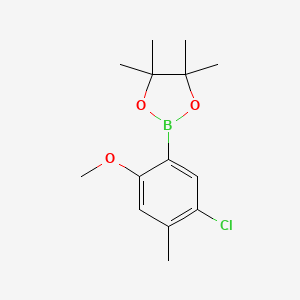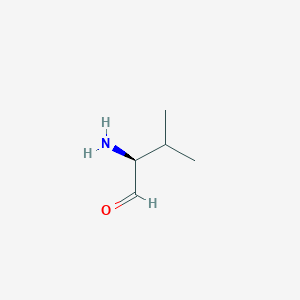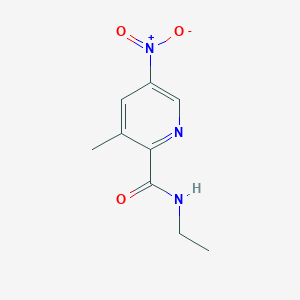
N-Ethyl-3-methyl-5-nitropicolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-3-methyl-5-nitropicolinamide is a chemical compound that belongs to the class of picolinamides It is characterized by the presence of an ethyl group, a methyl group, and a nitro group attached to a picolinamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-methyl-5-nitropicolinamide typically involves the nitration of 3-methylpicolinamide followed by the introduction of an ethyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to an alkylation reaction using ethyl iodide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-3-methyl-5-nitropicolinamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Alkyl or aryl halides in the presence of a base.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: N-Ethyl-3-methyl-5-aminopicolinamide.
Substitution: Various N-substituted picolinamides.
Oxidation: N-Ethyl-3-carboxy-5-nitropicolinamide.
Applications De Recherche Scientifique
N-Ethyl-3-methyl-5-nitropicolinamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-Ethyl-3-methyl-5-nitropicolinamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ethyl and methyl groups can influence the compound’s binding affinity and specificity. The compound may modulate biological pathways by acting as an inhibitor or activator of specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-3-ethyl-5-nitropicolinamide
- N-Ethyl-3-methyl-4-nitropicolinamide
- N-Ethyl-3-methyl-5-nitrobenzamide
Uniqueness
N-Ethyl-3-methyl-5-nitropicolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an ethyl and a nitro group on the picolinamide core differentiates it from other similar compounds and may result in unique reactivity and applications.
Propriétés
Formule moléculaire |
C9H11N3O3 |
|---|---|
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
N-ethyl-3-methyl-5-nitropyridine-2-carboxamide |
InChI |
InChI=1S/C9H11N3O3/c1-3-10-9(13)8-6(2)4-7(5-11-8)12(14)15/h4-5H,3H2,1-2H3,(H,10,13) |
Clé InChI |
SKTRXGBIYJXGGA-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1=NC=C(C=C1C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


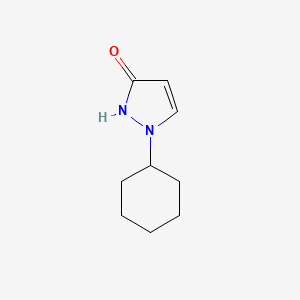
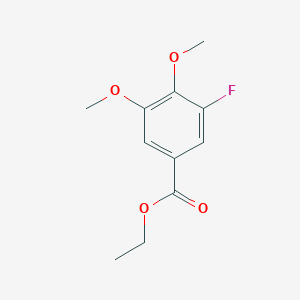
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester](/img/structure/B13919075.png)
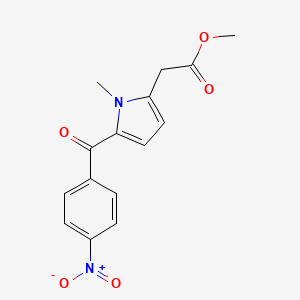

![5-[4-(Methylsulfanyl)phenyl]-1H-indole](/img/structure/B13919089.png)
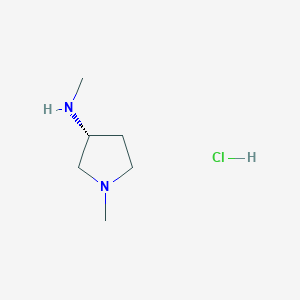
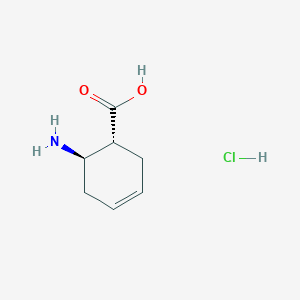
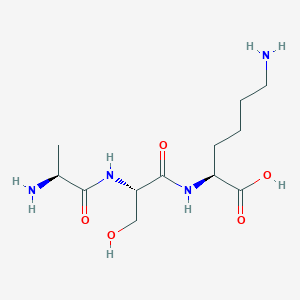
![2,7-Bis(4-chlorophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B13919114.png)

